molecular formula C6H4BrClN2O2 B6163680 2-amino-5-bromo-6-chloropyridine-3-carboxylic acid CAS No. 1889107-68-9

2-amino-5-bromo-6-chloropyridine-3-carboxylic acid

Cat. No.: B6163680
CAS No.: 1889107-68-9
M. Wt: 251.46 g/mol
InChI Key: ZSDPIQSHJSYDLJ-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Carboxylic Acid Derivatives in Contemporary Organic Chemistry

Pyridine carboxylic acid derivatives are a class of compounds that have garnered significant attention in organic chemistry due to their versatile applications, particularly in medicinal chemistry and materials science. wikipedia.orgnih.govnih.gov The pyridine ring, a six-membered heterocycle containing one nitrogen atom, imparts unique electronic properties and serves as a key pharmacophore in numerous drug molecules. nih.gov The incorporation of a carboxylic acid group further enhances the molecular diversity and functional potential of these scaffolds.

The presence of the nitrogen atom in the pyridine ring influences its chemical reactivity, making it susceptible to both electrophilic and nucleophilic substitution, albeit under different conditions than its carbocyclic analog, benzene. uoanbar.edu.iq The carboxylic acid moiety is a versatile functional group that can participate in a wide range of chemical transformations, including esterification, amidation, and reduction. This dual reactivity makes pyridine carboxylic acids valuable building blocks for the synthesis of more complex molecules with tailored properties. chemimpex.com

In the realm of medicinal chemistry, pyridine carboxylic acid derivatives are found in a variety of therapeutic agents, including anti-inflammatory, anti-cancer, and antimicrobial drugs. chemimpex.comekb.eg The nitrogen atom can act as a hydrogen bond acceptor, while the carboxylic acid can serve as a hydrogen bond donor or participate in salt formation, both of which are crucial for molecular recognition and binding to biological targets.

Historical Context and Evolution of Research on Halogenated Aminopyridines

The study of halogenated aminopyridines has a rich history, evolving from fundamental synthetic explorations to the development of sophisticated functional molecules. Early research in this area was often driven by the need to understand the influence of substituents on the reactivity of the pyridine ring. The introduction of an amino group, a strong electron-donating group, and a halogen, an electron-withdrawing group, creates a complex electronic environment that has been a subject of extensive investigation.

Initially, the synthesis of halogenated aminopyridines was focused on direct halogenation and amination reactions of pyridine. However, these methods often suffered from a lack of regioselectivity and harsh reaction conditions. Over the decades, significant advancements have been made in synthetic methodologies, allowing for the precise installation of amino and halogen functionalities onto the pyridine scaffold. These methods include nucleophilic aromatic substitution, transition-metal-catalyzed cross-coupling reactions, and various multi-component reactions.

The evolution of analytical techniques, such as NMR spectroscopy and X-ray crystallography, has played a crucial role in elucidating the structures and properties of these compounds. This has, in turn, facilitated a deeper understanding of their reactivity and potential applications. Research has expanded from the synthesis of simple substituted pyridines to the construction of complex, multi-functionalized molecules with specific biological or material properties.

Structural Features and Chemical Modifiability of 2-amino-5-bromo-6-chloropyridine-3-carboxylic acid

The structure of this compound is characterized by a high degree of substitution on the pyridine ring, which imparts a unique combination of electronic and steric properties. The presence of multiple, distinct functional groups offers numerous avenues for chemical modification, making it a potentially versatile synthetic intermediate.

Key Structural Features:

Pyridine Core: The central pyridine ring provides a stable aromatic scaffold. The nitrogen atom influences the electron distribution within the ring, generally making it electron-deficient.

Bromo and Chloro Groups (at C5 and C6): The bromine and chlorine atoms are halogens, which are electron-withdrawing through induction but can be weakly electron-donating through resonance. nih.gov Their presence further modulates the electronic properties of the pyridine ring and provides sites for nucleophilic substitution or cross-coupling reactions. The reactivity of halogens on a pyridine ring can be influenced by their position relative to the nitrogen atom and other substituents.

Carboxylic Acid Group (at C3): The carboxylic acid is a versatile functional group that can be converted into a wide range of other functionalities, such as esters, amides, and acid chlorides. It is an electron-withdrawing group and can influence the acidity of the molecule.

Chemical Modifiability:

The multiple functional groups on this compound allow for a variety of chemical transformations:

Reactions of the Carboxylic Acid: Esterification, amidation, and reduction of the carboxylic acid group can be performed to introduce new functionalities.

Reactions of the Amino Group: The amino group can be acylated, alkylated, or diazotized, leading to a diverse range of derivatives.

Substitution of Halogens: The bromo and chloro substituents can potentially undergo nucleophilic aromatic substitution or participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig couplings) to form new carbon-carbon or carbon-heteroatom bonds. The relative reactivity of the bromo versus the chloro group would depend on the specific reaction conditions.

Modification of the Pyridine Ring: While challenging, further substitution on the pyridine ring might be possible under specific conditions, guided by the directing effects of the existing substituents.

Overview of Research Trajectories for Multi-Substituted Pyridine Scaffolds

The development of synthetic methodologies for creating multi-substituted pyridine scaffolds is a highly active area of research, driven by the demand for novel molecules with specific functions in medicine, agriculture, and materials science. nih.gov The research trajectories in this field can be broadly categorized into the development of efficient synthetic methods and the exploration of the applications of the resulting compounds.

Synthetic Strategies:

Multi-component Reactions (MCRs): MCRs are a powerful tool for the rapid construction of complex molecules from simple starting materials in a single step. Various MCRs have been developed for the synthesis of polysubstituted pyridines, offering high atom economy and operational simplicity. ekb.eg

C-H Functionalization: Direct functionalization of C-H bonds on the pyridine ring is an increasingly important strategy for introducing new substituents without the need for pre-functionalized starting materials. This approach offers a more efficient and sustainable route to multi-substituted pyridines.

Cross-Coupling Reactions: Transition-metal-catalyzed cross-coupling reactions have become indispensable for the synthesis of functionalized pyridines, allowing for the formation of a wide range of C-C and C-heteroatom bonds with high selectivity.

Ring Transformation Reactions: The conversion of other heterocyclic systems into pyridines is another elegant approach to access unique substitution patterns that may be difficult to obtain through other methods. nih.gov

Application-Oriented Research:

Research is also heavily focused on exploring the applications of these highly functionalized pyridines. This includes:

Drug Discovery: Screening of libraries of multi-substituted pyridines for biological activity against various diseases.

Agrochemicals: Development of new herbicides, insecticides, and fungicides based on the pyridine scaffold.

Functional Materials: Design and synthesis of pyridine-based materials with interesting optical, electronic, or catalytic properties.

The compound this compound, with its array of functional groups, represents a scaffold that could be of significant interest within these research trajectories, serving as a versatile building block for the synthesis of a wide range of novel and functional molecules.

Data Tables

Due to the limited direct data for this compound, the following tables provide information on related and foundational pyridine derivatives to offer a comparative context.

Table 1: Physical Properties of Selected Pyridine Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
Pyridine110-86-1C₅H₅N79.10-41.6115.2
2-Aminopyridine (B139424)504-29-0C₅H₆N₂94.1259-60210
3-Pyridinecarboxylic acid (Nicotinic acid)59-67-6C₆H₅NO₂123.11236.6Decomposes
2-Chloropyridine109-09-1C₅H₄ClN113.55-46170
3-Bromopyridine626-55-1C₅H₄BrN157.99-27173

Table 2: Spectroscopic Data for 2-Aminopyridine

Spectroscopic DataValues
¹H NMR (CDCl₃, ppm) δ 7.98 (d, 1H), 7.35 (t, 1H), 6.60 (d, 1H), 6.45 (t, 1H), 4.45 (s, 2H)
¹³C NMR (CDCl₃, ppm) δ 158.4, 148.2, 137.6, 113.8, 108.5
IR (KBr, cm⁻¹) 3440, 3300, 1620, 1580, 1480, 1440, 770

Table 3: Reactivity of Functional Groups on a Pyridine Ring

Functional GroupPosition on PyridineGeneral Reactivity
Amino (-NH₂)C2, C4Electron-donating, activating for electrophilic attack (though ring is still deactivated), nucleophilic.
C3Electron-donating, less activating than at C2/C4.
Halogen (-Cl, -Br)C2, C4Electron-withdrawing (inductive), good leaving groups for nucleophilic aromatic substitution.
C3Electron-withdrawing, less reactive towards nucleophilic substitution.
Carboxylic Acid (-COOH)AnyElectron-withdrawing, can be converted to esters, amides, etc. Directs meta in electrophilic substitution on benzene, but its effect is combined with the pyridine nitrogen's influence.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1889107-68-9

Molecular Formula

C6H4BrClN2O2

Molecular Weight

251.46 g/mol

IUPAC Name

2-amino-5-bromo-6-chloropyridine-3-carboxylic acid

InChI

InChI=1S/C6H4BrClN2O2/c7-3-1-2(6(11)12)5(9)10-4(3)8/h1H,(H2,9,10)(H,11,12)

InChI Key

ZSDPIQSHJSYDLJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=C1Br)Cl)N)C(=O)O

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Amino 5 Bromo 6 Chloropyridine 3 Carboxylic Acid and Its Precursors

Strategic Retrosynthesis of the Chemical Compound

A retrosynthetic analysis of 2-amino-5-bromo-6-chloropyridine-3-carboxylic acid suggests a convergent synthetic strategy. The primary disconnection can be envisioned at the C-Br and C-Cl bonds, pointing to a late-stage halogenation of a 2-aminopyridine-3-carboxylic acid precursor. Further disconnection of the amino and carboxylic acid groups leads back to a simpler substituted pyridine (B92270) or even to acyclic precursors for the pyridine ring itself.

A plausible retrosynthetic pathway would involve:

Disconnection of Halogens: Removal of the bromo and chloro groups leads to the precursor 2-aminopyridine-3-carboxylic acid . This simplifies the synthesis to the construction of a disubstituted pyridine.

Disconnection of Functional Groups: Further de-functionalization of 2-aminopyridine-3-carboxylic acid by removing the amino and carboxyl groups suggests a substituted pyridine core that can be functionalized. Alternatively, the entire pyridine ring can be constructed from acyclic precursors already bearing the required functionalities or their synthetic equivalents.

This analysis highlights the key challenges: the controlled formation of the substituted pyridine ring and the regioselective introduction of the two different halogen atoms onto an already functionalized and electronically modified pyridine core.

Classical and Contemporary Approaches to Pyridine Ring Formation

The construction of the pyridine ring is a cornerstone of heterocyclic chemistry, with numerous methods developed over the years. These can be broadly categorized into cyclization reactions that form the ring and methods that introduce functionalities onto a pre-existing pyridine scaffold.

The de novo synthesis of substituted pyridines often involves condensation reactions of carbonyl compounds or cycloaddition strategies. nih.gov

Hantzsch Pyridine Synthesis: While a classical method, the Hantzsch synthesis is often limited in scope by the requirement for multiple electron-withdrawing groups in the reacting components. nih.gov

Bohlmann-Rahtz Pyridine Synthesis: Similar to the Hantzsch synthesis, this method also has limitations regarding the required substitution patterns. nih.gov

[4+2] Cycloadditions: Aza-Diels-Alder reactions have become a key approach for pyridine synthesis. nih.gov This strategy offers flexibility as the nitrogen atom can be incorporated into either the diene or the dienophile component, allowing for a range of substitution patterns. nih.govacs.org For instance, a three-component synthesis of polysubstituted pyridines has been developed using a redox-neutral catalytic intermolecular aza-Wittig reaction to generate 2-azadienes for subsequent Diels-Alder reactions. nih.gov

[2+2+2] Cycloaddition: The transition metal-catalyzed [2+2+2] cycloaddition of alkynes and nitriles has emerged as a straightforward and efficient method for obtaining pyridine derivatives. rsc.org Cobalt-catalyzed versions of this reaction are particularly noteworthy for their versatility and economy. rsc.org

Formal (3+3) Cycloaddition: An organocatalyzed, formal (3+3) cycloaddition reaction between enamines and unsaturated aldehydes or ketones provides a practical route to tri- or tetrasubstituted pyridines. acs.org

Pyridine Ring Formation Method Description Key Features
Hantzsch SynthesisCondensation of an aldehyde, two equivalents of a β-ketoester, and ammonia.Classical, limited scope. nih.gov
Bohlmann-Rahtz SynthesisCondensation of an enamine with an α,β-unsaturated ketone.Classical, specific substitution patterns. nih.gov
[4+2] CycloadditionAza-Diels-Alder reaction involving an azadiene and a dienophile.Versatile, good control over substitution. nih.govacs.org
[2+2+2] CycloadditionTransition metal-catalyzed reaction of alkynes and nitriles.Efficient, straightforward access to polysubstituted pyridines. rsc.org
Formal (3+3) CycloadditionOrganocatalyzed reaction of enamines with unsaturated carbonyls.Practical, scalable. acs.org

Introducing amino and carboxylic acid groups onto a pyridine ring can be achieved through various methods, including nucleophilic substitution, oxidation, and functional group interconversion. The starting material for these transformations is often a readily available substituted pyridine.

For the synthesis of the target molecule's precursor, 2-aminopyridine-3-carboxylic acid , several routes can be considered. One approach involves the direct introduction of these groups onto the pyridine ring. Another involves building the ring with these functionalities already in place or in a protected form.

From 2-Aminopyridine (B139424): 2-Aminopyridine can serve as a starting material. The introduction of a carboxylic acid group at the 3-position can be challenging due to the directing effects of the amino group.

From Nicotinic Acid Derivatives: Starting with a nicotinic acid (pyridine-3-carboxylic acid) derivative, the introduction of an amino group at the 2-position can be accomplished through amination reactions.

From Amino Acids: A novel approach involves the use of amino acids in the synthesis of 2,3,5-trisubstituted pyridines, showcasing the versatility of readily available starting materials. researchgate.net

Precursor Transformation Key Reagents/Conditions
2-Chloronicotinic acidAminationAmmonia or an amine nucleophile
2-AminopyridineCarboxylationDirected metalation followed by reaction with CO2
Amino AcidsDecarboxylative cyclizationPhotochemical organocatalysis researchgate.net

Selective Halogenation and Functional Group Interconversion Strategies

With the 2-aminopyridine-3-carboxylic acid core established, the next critical step is the regioselective introduction of bromine and chlorine atoms at the 5- and 6-positions, respectively.

The electronic nature of the 2-aminopyridine-3-carboxylic acid ring, with its electron-donating amino group and electron-withdrawing carboxylic acid group, dictates the regioselectivity of electrophilic halogenation. The amino group strongly activates the ortho (position 3) and para (position 5) positions towards electrophilic attack.

Bromination: The bromination of 2-aminopyridine derivatives often occurs at the 5-position. A common side product is the 3,5-dibrominated compound. heteroletters.orggoogle.com To achieve mono-bromination at the 5-position, protection of the amino group, for instance by acetylation, can be employed to moderate its activating effect and prevent di-substitution. heteroletters.org Reagents like N-bromosuccinimide (NBS) are frequently used for the bromination of 2-aminopyridines. ijssst.info

Chlorination: The chlorination of 2-aminopyridines can be achieved using various chlorinating agents. A method using LiCl as the chlorine source in the presence of Selectfluor has been reported to give chlorinated pyridines with high regioselectivity. rsc.org The synthesis of 2-amino-6-chloropyridine (B103851) has been achieved through the reduction of 2-hydrazino-6-chloropyridine.

Halogenation Reaction Reagent(s) Position(s) Targeted Notes
BrominationN-Bromosuccinimide (NBS)5-positionCan lead to 3,5-dibromination. heteroletters.orgijssst.info
BrominationBromine5-positionAmino group protection may be needed for selectivity. heteroletters.org
ChlorinationLiCl / SelectfluorVaries with substrateHigh regioselectivity. rsc.org
ChlorinationGaseous Chlorine2-position (of 3-aminopyridine)Catalyzed by metal chlorides. google.com

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the functionalization of halogenated pyridines, particularly when the halogen is at the 2- or 4-position, which are activated towards nucleophilic attack. stackexchange.com This strategy is highly relevant for introducing the amino group in the synthesis of precursors.

For instance, starting with a dihalogenated pyridine-3-carboxylic acid ester, such as methyl 2,6-dichloropyridine-3-carboxylate, selective substitution of one halogen can be achieved. The regioselectivity of such substitutions can be highly dependent on the nucleophile and reaction conditions. For example, reaction with sodium methoxide (B1231860) can lead to substitution at either the 2- or 6-position depending on the solvent, while reaction with a thiolate anion can be highly regioselective for the 6-position. nih.gov

A directed SNAr reaction has been discovered where an ortho-iodobenzamide reacts with an amine in the presence of pyridine, proceeding with high ortho-specificity without the need for a strong electron-withdrawing group. rsc.org This highlights the potential for directed reactions to control regioselectivity.

Substrate Nucleophile Product Key Observation
Methyl 2,6-dichloropyridine-3-carboxylateSodium methoxideMethyl 2-methoxy-6-chloropyridine-3-carboxylate or Methyl 6-methoxy-2-chloropyridine-3-carboxylateRegioselectivity is solvent dependent. nih.gov
Methyl 2,6-dichloropyridine-3-carboxylate4-MethylbenzenethiolateMethyl 2-chloro-6-(4-methylphenylthio)pyridine-3-carboxylateHighly regioselective for the 6-position. nih.gov
ortho-IodobenzamidesAmines (in presence of pyridine)ortho-AminobenzamidesDirected SNAr with high ortho-selectivity. rsc.org

Catalytic Synthesis Advancements

Modern catalytic systems have revolutionized the synthesis of substituted pyridines, offering higher yields, greater selectivity, and milder reaction conditions compared to traditional methods.

Palladium catalysts are highly effective for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which is fundamental to the synthesis of highly functionalized pyridine rings. rsc.org These reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allow for the precise and sequential introduction of various substituents onto a pyridine core. researchgate.net

In the synthesis of precursors to this compound, palladium-catalyzed reactions are invaluable. For instance, a chloro-substituted pyridine ring can be selectively functionalized. The choice of ligand is crucial for the success of these transformations. mit.edu Bulky, electron-rich phosphine (B1218219) ligands, such as Xantphos, have been shown to be effective in promoting the coupling of amines and amides with halo-pyridines. beilstein-journals.org The catalyst system, often a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ and a specific ligand, can be tailored to optimize the reaction for a particular substrate. mit.edubeilstein-journals.org

Mechanistic studies indicate that these reactions proceed through a catalytic cycle involving oxidative addition, transmetalation (for C-C coupling) or coordination (for C-N coupling), and reductive elimination. nih.gov The efficiency of these steps is highly dependent on the electronic and steric properties of the palladium catalyst, the ligand, the substrates, and the reaction conditions. acs.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions in Pyridine Synthesis

Coupling ReactionBond FormedTypical Catalysts/LigandsApplication in Pyridine Synthesis
Buchwald-Hartwig AminationC-NPd(OAc)₂, Pd₂(dba)₃ / Xantphos, Biaryl phosphinesIntroduction of amino groups onto a pyridine ring. mit.edubeilstein-journals.org
Suzuki-Miyaura CouplingC-CPd(PPh₃)₄, Pd(OAc)₂ / SPhosArylation or alkylation of halopyridines. researchgate.net
Sonogashira CouplingC-C (sp²-sp)PdCl₂(PPh₃)₂, CuIIntroduction of alkynyl groups. researchgate.net

The principles of green chemistry are increasingly being applied to the synthesis of pyridine derivatives to reduce environmental impact and improve safety. ijarsct.co.in These approaches focus on minimizing waste, avoiding hazardous solvents and reagents, and utilizing energy-efficient methods. rasayanjournal.co.in

Key green strategies applicable to pyridine synthesis include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating. nih.gov

Multicomponent Reactions (MCRs): MCRs combine three or more reactants in a single step to form a complex product, which enhances atom economy and reduces the number of synthetic and purification steps. nih.govresearchgate.net

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or ionic liquids is a core principle of green chemistry. rasayanjournal.co.in

Catalysis: The use of catalysts, especially recyclable ones like heterogeneous catalysts, is preferred over stoichiometric reagents to minimize waste. researchgate.net Biocatalysts, such as enzymes, are also being explored for their high selectivity under mild conditions. ijarsct.co.in

Solvent-Free Reactions: Performing reactions without a solvent, for instance using mechanochemistry (ball milling), can significantly reduce waste and simplify product isolation. ijarsct.co.inrasayanjournal.co.in

These green methodologies offer sustainable and efficient alternatives for the synthesis of complex molecules like this compound and its precursors. nih.gov

Optimization of Reaction Conditions and Yields for Scalable Synthesis

Transitioning a synthetic route from a laboratory scale to industrial production requires rigorous optimization of reaction conditions to ensure safety, cost-effectiveness, and high yield. For the synthesis of this compound, several parameters must be carefully controlled.

The synthesis often involves a multi-step process, starting from simpler pyridine derivatives. For example, a common precursor might be a 2-amino-6-chloropyridine-3-carboxylate derivative, which is then brominated. The regioselectivity of the bromination step is critical. The reaction of 2-aminopyridine with bromine can lead to by-products like 2-amino-3,5-dibromopyridine, which reduces the yield of the desired 5-bromo isomer. heteroletters.org Optimizing factors such as the brominating agent (e.g., Br₂, NBS), solvent, temperature, and reaction time is essential to maximize the formation of the desired product and simplify purification. orgsyn.orggoogle.com

Subsequent steps, such as the introduction of the chloro group or modifications to the carboxylic acid moiety, also require careful optimization. In nucleophilic substitution reactions on the pyridine ring, the choice of solvent can dramatically influence the regioselectivity of the reaction. nih.gov For instance, the reaction of methyl 2,6-dichloropyridine-3-carboxylate with sodium methoxide shows different regioselectivity depending on whether the solvent is THF/CH₂Cl₂ or DMF/MeOH. nih.gov

For scalable synthesis, process parameters are often tabulated to identify optimal conditions.

Table 2: Key Parameters for Optimization in Pyridine Synthesis

ParameterObjectiveExample Considerations
Temperature Control reaction rate, minimize side reactionsLow temperatures for selective bromination to avoid over-bromination. orgsyn.org
Solvent Influence reactivity, selectivity, and solubilityUse of DMF to favor substitution at the 6-position of dichloropyridines. nih.gov
Catalyst Loading Minimize cost, ensure efficient conversionReducing palladium catalyst concentration without compromising yield.
Reaction Time Maximize throughput, prevent product degradationShortened times in microwave-assisted synthesis. nih.gov
Reagent Stoichiometry Maximize yield, minimize wastePrecise control of brominating agent to prevent di-substitution. heteroletters.org
Workup/Purification Ensure high purity, simplify processDeveloping crystallization methods over chromatographic separation for scalability. heteroletters.org

Continuous flow chemistry is also an emerging technique for scalable synthesis, offering better control over reaction parameters like temperature and mixing, which can lead to improved yields and safety. nih.govresearchgate.net By systematically optimizing each step, a robust and efficient process for the large-scale production of this compound can be developed.

Chemical Reactivity and Derivatization Studies of 2 Amino 5 Bromo 6 Chloropyridine 3 Carboxylic Acid

Transformations at the Carboxylic Acid Moiety

The carboxylic acid group at the 3-position of the pyridine (B92270) ring is a key site for derivatization, enabling the synthesis of esters, amides, and other related compounds. It can also be removed or transformed through various chemical reactions.

Esterification and Amidation Reactions for Diverse Conjugates

The carboxylic acid functionality is readily converted into esters and amides, which serves as a common strategy for creating diverse molecular conjugates, including those with amino acids or other bioactive molecules. nih.gov

Esterification: The synthesis of esters from carboxylic acids is a fundamental transformation. For 2-amino-5-bromo-6-chloropyridine-3-carboxylic acid, this can be achieved under standard conditions, such as Fischer-Speier esterification using an alcohol in the presence of a strong acid catalyst.

Amidation: The formation of an amide bond is one of the most frequent reactions in medicinal chemistry. encyclopedia.pub Direct amidation of the carboxylic acid with an amine can be accomplished using various coupling reagents or through catalytic methods that facilitate the removal of water. encyclopedia.pubnih.gov Boron-derived catalysts, for instance, have been shown to be effective for the direct amidation of unprotected amino acids. researchgate.net This allows for the synthesis of peptide and peptidomimetic structures. rsc.org The reaction typically involves the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. nih.gov

The table below summarizes representative conditions for amidation reactions based on established methodologies for similar substrates.

Amine SubstrateCoupling Method/CatalystConditionsProduct Type
Primary AminesCarbodiimides + AdditivesRoom Temperature, Anhydrous SolventN-substituted amide
Secondary AminesPhosphonium or Guanidinium SaltsVaries, Anhydrous SolventN,N-disubstituted amide
Amino AcidsBoron Lewis Acids (e.g., B(OCH₂CF₃)₃)Heat, Dehydrating ConditionsPeptide Conjugate
HydrazinesAmidoalkylation ProtocolVariesHydrazide Derivatives

Decarboxylation Mechanisms and Applications

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a significant transformation for modifying the pyridine scaffold. Methodologies for the decarboxylation of heteroaromatic carboxylic acids have been extensively developed, often employing transition metal catalysts. nih.gov

The process typically requires heat and can be facilitated by catalysts such as copper, palladium, silver, or nickel salts. nih.gov For pyridine-3-carboxylic acids, copper-catalyzed decarboxylative coupling reactions are a common application, leading to the formation of biaryl compounds. The mechanism often involves the formation of an organometallic intermediate which then undergoes protodemetallation or couples with another species. In some instances, functional groups within the same molecule can promote the decarboxylation process. nih.gov

These reactions are crucial for synthesizing substituted pyridines that would be otherwise difficult to access, making them valuable in the fields of synthetic and medicinal chemistry. nih.gov

Reduction and Oxidation Reactions of the Carboxyl Group

Reduction: The carboxylic acid group can be reduced to a primary alcohol. This transformation is typically accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as diethyl ether or tetrahydrofuran. libretexts.orgchemguide.co.uk Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce carboxylic acids directly. libretexts.orgchemguide.co.uk The reaction proceeds through an aldehyde intermediate, which is immediately further reduced to the alcohol. chemguide.co.uk Borane (BH₃) is another effective and often more chemoselective reagent for this reduction. youtube.com

Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acid chloride or an S-2-pyridyl thioester, which can then be reduced to an aldehyde under milder conditions. rsc.orglibretexts.org For example, using a weaker reducing agent like lithium tri-tert-butoxyaluminum hydride on the corresponding acid chloride can isolate the aldehyde. libretexts.org

Oxidation: The oxidation of the carboxylic acid group itself is not a common transformation as it is already at a high oxidation state. However, oxidative reactions targeting other parts of the molecule can be influenced by the presence of the carboxyl group. For instance, oxidative dimerization has been observed in related heterocyclic ortho-amino carboxamides under treatment with oxidants like sodium hypochlorite (B82951) or in the presence of a copper–air catalytic system, leading to complex polycyclic structures. acs.org

Reactivity Profile of the Amino Group

The amino group at the 2-position is a potent nucleophile and a key handle for introducing a variety of substituents onto the pyridine ring through acylation, alkylation, and arylation reactions. It is also a precursor for diazotization, opening pathways to further functionalization.

Acylation, Alkylation, and Arylation Strategies

Acylation: The amino group readily undergoes acylation with reagents like acid chlorides, anhydrides, or carboxylic acids (via coupling agents) to form the corresponding amides. Studies on the acylation of 2-aminopyridines show that the reaction typically occurs directly on the exocyclic amino nitrogen. publish.csiro.aupublish.csiro.au The choice of solvent and reagents can be critical; for instance, the reaction of 2-aminopyridine (B139424) with benzoyl chloride can yield mono- or di-benzoyl derivatives depending on the conditions. publish.csiro.au In some cases, particularly with highly deactivated anilines or related heterocycles, N,N-diacylation can be an undesired side reaction, which can be controlled by using a weaker base. semanticscholar.org

Alkylation: N-alkylation of the amino group provides access to secondary and tertiary amines. Reductive amination, using an aldehyde or ketone in the presence of a reducing agent like sodium borohydride, is a common method for mono-alkylation. researchgate.netresearchgate.net Another approach involves direct reaction with alkyl halides. However, overalkylation to form tertiary amines or even quaternary pyridinium (B92312) salts can be a challenge. Recent methods describe a "self-limiting" alkylation of N-aryl-N-aminopyridinium derivatives that allows for selective monoalkylation. nih.govacs.org

Arylation: The introduction of an aryl group at the amino nitrogen is typically achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. rsc.orgnih.gov These reactions often employ palladium or copper catalysts with specific ligands to couple the aminopyridine with an aryl halide or triflate. acs.orgorganic-chemistry.org Chemoselective N-arylation of 2-aminopyridine derivatives with arynes has also been described as an effective strategy. acs.orgnih.gov

The following table outlines common strategies for modifying the amino group.

TransformationReagent TypeCatalyst/ConditionsProduct
Acylation Acetic AnhydrideAcetone, 36°CN-acetyl derivative
Benzoyl ChloridePyridine or AcetoneN-benzoyl or N,N-dibenzoyl derivative
Alkylation Carboxylic Acid / NaBH₄THF, mild conditionsN-monoalkyl derivative
Alkyl HalideBase (e.g., Cs₂CO₃)N-alkyl derivative (risk of overalkylation)
Arylation Aryl HalidePd or Cu catalyst, BaseN-aryl derivative
o-(trimethylsilyl)aryl triflateCsF, 1,2-dimethoxyethaneN-aryl derivative (via aryne)

Diazotization and Subsequent Transformations

The 2-amino group can be converted to a diazonium salt by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid. masterorganicchemistry.com However, pyridine-2-diazonium salts are known to be particularly unstable and highly reactive, especially when compared to their 3- and 4-isomers. google.comtnpu.edu.ua This instability arises from the proximity of the diazo group to the ring nitrogen, which can facilitate the rapid loss of dinitrogen gas (N₂). tnpu.edu.ua

Despite their instability, these reactive intermediates can be trapped in situ for subsequent transformations. The diazonium group is an excellent leaving group and can be replaced by a variety of nucleophiles. masterorganicchemistry.com

Sandmeyer-type Reactions: In the presence of copper(I) salts (CuCl, CuBr, CuCN), the diazonium group can be replaced by chloro, bromo, or cyano groups, respectively. masterorganicchemistry.com

Schiemann-type Reaction: Replacement by fluorine can be achieved by forming the tetrafluoroborate (B81430) salt and then heating. masterorganicchemistry.com

Hydrolysis: Reaction with water, often upon heating, can introduce a hydroxyl group, leading to the corresponding 2-pyridone derivative.

Anionarylation: Pyridine-2-diazonium salts have been used in reactions with unsaturated amides in the presence of anions like chloride or thiocyanate (B1210189) to yield chloro- and thiocyanatohetarylation products. tnpu.edu.ua

Due to the high reactivity, reactions involving pyridine-2-diazonium salts often result in lower yields compared to anionarylation reactions with more stable diazonium salts, and side reactions, such as the formation of 2-halopyridines, are common. tnpu.edu.ua

Halogen Atom Manipulation and Cross-Coupling Strategies

The differential reactivity of the C-Br and C-Cl bonds is a cornerstone of synthetic strategies involving this compound. In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond. This reactivity difference enables selective functionalization at the C-5 position, leaving the C-6 chloro substituent intact for subsequent transformations.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For dihalogenated substrates like this compound, these reactions can often be performed with high regioselectivity.

Suzuki-Miyaura Coupling : This reaction couples aryl or vinyl halides with boronic acids or esters. researchgate.net Due to the higher reactivity of the C-Br bond, selective coupling of an aryl or heteroaryl group at the 5-position of the pyridine ring is anticipated. Such selectivity has been demonstrated in related systems like 6-bromo-2-chloroquinoline. nih.gov The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a base like potassium phosphate (B84403) or potassium carbonate. mdpi.comnih.gov

Heck Reaction : The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene. organic-chemistry.org Similar to the Suzuki coupling, the reaction is expected to proceed selectively at the more reactive C-Br bond. Modern Heck reaction protocols tolerate a wide variety of functional groups. liverpool.ac.uk

Sonogashira Coupling : This coupling of a terminal alkyne with an aryl or vinyl halide is performed with a palladium catalyst, a copper(I) cocatalyst, and an amine base. organic-chemistry.org It is a highly efficient method for constructing carbon-carbon triple bonds. Studies on substrates like 3-bromo-6-methyl-1,2,4,5-tetrazine and 5- and 6-bromo-3-fluoro-2-cyanopyridines demonstrate the successful application of Sonogashira coupling to halogenated heterocycles, suggesting that this compound would selectively yield the 5-alkynyl derivative. soton.ac.ukchemrxiv.org

Buchwald-Hartwig Amination : This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. The selective amination of an aryl bromide in the presence of a heteroaryl chloride has been well-documented. nih.govresearchgate.net This indicates that the Buchwald-Hartwig reaction on this compound would preferentially occur at the C-5 position, allowing for the introduction of a new amino substituent.

The general conditions for these selective cross-coupling reactions are summarized in the table below, based on transformations of analogous halo-heterocycles.

Coupling ReactionTypical CatalystTypical BaseCoupling PartnerExpected Selective Position
Suzuki-MiyauraPd(PPh₃)₄, Pd(OAc)₂K₃PO₄, K₂CO₃Aryl/vinyl boronic acidC-5 (Br)
HeckPd(OAc)₂, Pd(dba)₂Et₃N, Cy₂NMeAlkeneC-5 (Br)
SonogashiraPd(PPh₃)₄ / CuIEt₃N, PiperidineTerminal alkyneC-5 (Br)
Buchwald-HartwigPd₂(dba)₃ / Ligand (e.g., Xantphos)NaOᵗBu, Cs₂CO₃AmineC-5 (Br)

Reductive dehalogenation offers a method to selectively remove a halogen atom, replacing it with a hydrogen atom. The choice of reducing agent and reaction conditions can allow for the selective removal of bromine over chlorine. Catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) under basic conditions is a common method for this transformation. Given the higher reactivity of the C-Br bond in palladium-catalyzed processes, it is feasible to selectively de-brominate the molecule to yield 2-amino-6-chloropyridine-3-carboxylic acid. Other methods, such as using specific hydride reagents, could also be explored to achieve this selective reduction.

Electrophilic and Nucleophilic Reactions on the Pyridine Nucleus

The pyridine ring is inherently electron-deficient, which makes it resistant to electrophilic aromatic substitution but susceptible to nucleophilic aromatic substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr) : The presence of two electron-withdrawing halogen atoms further activates the pyridine ring towards nucleophilic attack. The chlorine atom at the C-6 position is particularly activated for SNAr because it is ortho to the ring nitrogen. Nucleophiles such as alkoxides, thiolates, or amines can displace the chloride ion. science.gov The reaction proceeds through a Meisenheimer-type intermediate, the stability of which is enhanced by the electron-withdrawing nature of the pyridine nitrogen. While the C-5 bromo position could also undergo substitution, the C-6 chloro position is generally more reactive in SNAr reactions on pyridines. pearson.com

Electrophilic Aromatic Substitution : The combined electron-withdrawing effects of the pyridine nitrogen, the carboxylic acid group, and the two halogens strongly deactivate the ring towards electrophilic attack. The amino group at C-2 is an activating group, but its effect is unlikely to overcome the deactivation by the other substituents. Therefore, electrophilic substitutions like nitration or halogenation are not considered favorable reactions for this substrate.

Chemo- and Regioselectivity Control in Complex Synthetic Pathways

The multifunctionality of this compound necessitates careful control of chemo- and regioselectivity in synthetic design.

Regioselectivity in Cross-Coupling : As detailed in section 3.3.1, the primary point of regiochemical control lies in the differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed reactions. A synthetic pathway can be designed where the C-5 position is first functionalized via a Suzuki, Heck, Sonogashira, or Buchwald-Hartwig reaction. The remaining C-6 chloro group can then be targeted in a subsequent step, either another cross-coupling reaction under more forcing conditions or a nucleophilic aromatic substitution.

Chemoselectivity : Chemoselectivity involves discriminating between the different functional groups. For instance, the carboxylic acid group may require protection (e.g., as an ester) prior to certain reactions, particularly those involving organometallic reagents or strong bases, to prevent unwanted side reactions. Similarly, the amino group might interfere with some coupling reactions and could be protected, for example, as an amide. mdpi.com The choice of catalyst, ligands, base, and solvent plays a crucial role in directing the reaction to the desired functional group and preventing undesired pathways. nih.gov By carefully selecting reaction conditions, a chemist can orchestrate a sequence of reactions to build complex molecules from this versatile building block.

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete structural assignment for 2-amino-5-bromo-6-chloropyridine-3-carboxylic acid.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic region would likely display a singlet for the proton at the 4-position of the pyridine (B92270) ring. The protons of the amino group (-NH₂) may appear as a broad singlet, and the carboxylic acid proton (-COOH) would also present as a singlet, with its chemical shift being highly dependent on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum would reveal signals for each unique carbon atom in the pyridine ring and the carboxylic acid group. The chemical shifts would be influenced by the electron-withdrawing effects of the halogen (bromo and chloro) and carboxylic acid groups, and the electron-donating effect of the amino group.

¹⁵N NMR: Nitrogen-15 NMR, although less common, could provide valuable information about the electronic environment of the nitrogen atoms in the pyridine ring and the amino group.

2D NMR:

COSY (Correlation Spectroscopy): This experiment would be used to establish proton-proton correlations. In this specific molecule, with an expected single aromatic proton, COSY would primarily be used to confirm the absence of neighboring protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate the proton signal with the directly attached carbon atom, allowing for the unambiguous assignment of the C4-H4 pair.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. This would allow for the definitive assignment of the quaternary carbons by observing correlations from the H4 proton to the surrounding carbons (C3, C5).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space proximity of protons. This could be used to confirm the spatial relationship between the amino group protons and the proton at the 4-position.

Expected ¹H and ¹³C NMR Data (Theoretical)

Atom PositionExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
H48.0 - 8.5-
-NH₂5.0 - 7.0 (broad)-
-COOH10.0 - 13.0 (broad)-
C2-155 - 165
C3-110 - 120
C4-140 - 150
C5-115 - 125
C6-150 - 160
-COOH-165 - 175

Note: These are estimated values and can vary based on solvent and experimental conditions.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule. FT-IR and Raman spectroscopy are complementary techniques that measure the vibrational modes of a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretches of the amino group (around 3300-3500 cm⁻¹), the O-H stretch of the carboxylic acid (a broad band from 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and various C-N, C-C, and C-H vibrations of the pyridine ring.

Raman Spectroscopy: Raman spectroscopy would complement the FT-IR data. The pyridine ring vibrations are typically strong in Raman spectra. The C-Br and C-Cl stretching vibrations would also be observable, usually in the lower frequency region of the spectrum.

Expected Vibrational Frequencies

Functional GroupExpected FT-IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
N-H stretch (amino)3300 - 35003300 - 3500
O-H stretch (carboxylic acid)2500 - 3300 (broad)Weak or not observed
C=O stretch (carboxylic acid)1680 - 17201680 - 1720
C=C, C=N stretch (ring)1400 - 16001400 - 1600
C-Cl stretch600 - 800600 - 800
C-Br stretch500 - 600500 - 600

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₆H₄BrClN₂O₂), the exact mass can be calculated. The isotopic pattern observed in the mass spectrum, due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl), would be a characteristic signature for this compound.

Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), would provide insights into the molecular structure. Common fragmentation pathways for this molecule could include the loss of CO₂, H₂O, and cleavage of the halogen atoms.

X-ray Crystallography for Solid-State Structural Confirmation

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions, such as hydrogen bonding involving the amino and carboxylic acid groups. While no published crystal structure for this compound has been identified, such an analysis would definitively confirm its molecular structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. The pyridine ring, along with its substituents (amino, bromo, chloro, and carboxylic acid groups), forms a conjugated system that will influence the wavelength of maximum absorption (λ_max). The position and intensity of these bands can be affected by the solvent polarity.

Expected UV-Vis Absorption Maxima (Theoretical)

TransitionExpected λ_max (nm)
π → π250 - 350
n → π> 300

Note: These are estimated values and can vary based on the solvent.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations: Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, as the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity and basicity. youtube.com Conversely, the LUMO is the innermost empty orbital that can accept electrons, determining the molecule's electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing a molecule's kinetic stability and chemical reactivity. science.gov A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. A small gap suggests the molecule is more reactive and can be easily polarized. researchgate.net

In studies of analogous compounds like 2-amino-5-bromobenzoic acid, DFT calculations have shown that HOMO-LUMO transitions often involve the transfer of electron density from the amino group (NH2) and the bromine atom to the carboxylic acid group (COOH). researchgate.net For 2-amino-5-bromo-6-chloropyridine-3-carboxylic acid, a similar charge transfer character would be anticipated, influencing its interaction with other chemical species.

Table 1: Illustrative Frontier Molecular Orbital Properties (Note: The following values are conceptual and based on typical findings for similar aromatic compounds to illustrate the type of data generated from DFT calculations.)

ParameterValue (Conceptual)Significance
HOMO Energy-6.5 eVEnergy of the highest occupied molecular orbital; related to ionization potential and nucleophilicity.
LUMO Energy-1.8 eVEnergy of the lowest unoccupied molecular orbital; related to electron affinity and electrophilicity.
HOMO-LUMO Gap (ΔE)4.7 eVIndicates chemical reactivity and kinetic stability; a larger gap suggests higher stability.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity sites. researchgate.netmdpi.com An MEP map plots the electrostatic potential onto the molecule's electron density surface. Different colors represent varying potential values:

Red: Indicates regions of most negative electrostatic potential, which are rich in electrons. These areas are susceptible to electrophilic attack. researchgate.netresearchgate.net

Blue: Represents regions of most positive electrostatic potential, which are electron-deficient. These sites are favorable for nucleophilic attack. researchgate.netresearchgate.net

Green/Yellow: Denotes areas of neutral or intermediate potential.

For this compound, the MEP map would likely show negative potential (red) concentrated around the electronegative oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine (B92270) ring. These locations represent the most probable sites for interaction with electrophiles or for hydrogen bonding. researchgate.net Conversely, positive potential (blue) would be expected around the hydrogen atoms of the amino group, indicating these are the most likely sites for nucleophilic interaction. researchgate.net

Reaction Mechanism Elucidation through Computational Simulations

While specific computational studies on the reaction mechanisms of this compound are not widely published, the principles of computational simulation are regularly applied to this class of compounds to understand their chemical transformations.

Computational chemistry allows for the detailed mapping of reaction pathways by identifying and characterizing the structures of reactants, products, intermediates, and, most importantly, transition states. The transition state is the highest energy point along the reaction coordinate and its structure determines the activation energy of the reaction. By calculating the energy of the transition state relative to the reactants, chemists can predict reaction rates and understand the feasibility of a proposed mechanism. This analysis is crucial for predicting how substituents on the pyridine ring will influence the kinetics of a reaction.

Most chemical reactions are conducted in a solvent, which can significantly influence reaction pathways and rates. Computational models can account for these interactions through implicit or explicit solvent models. These simulations can reveal how the solvent stabilizes or destabilizes reactants, transition states, and products. For polar molecules like this compound, properties such as the dipole moment can increase when moving from a gas phase to a solvent phase, which in turn affects molecular reactivity. researchgate.net Furthermore, when a reaction is catalyzed, computational methods can be used to model the entire catalytic cycle, elucidating the role of the catalyst in lowering the activation energy and regenerating itself at the end of the reaction.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling Principles

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. mdpi.com These models are built on the principle that the structure of a molecule dictates its function.

The development of a robust QSAR/QSPR model follows a set of established guidelines, often referred to as the Organisation for Economic Co-operation and Development (OECD) principles: mdpi.comsemanticscholar.orgnih.gov

A defined endpoint: The model must predict a specific and unambiguous biological activity or property (e.g., toxicity, binding affinity). semanticscholar.org

An unambiguous algorithm: The relationship between the molecular descriptors (numerical representations of chemical structure) and the endpoint must be clearly defined by a specific mathematical model. semanticscholar.orgnih.gov

A defined domain of applicability: The model should only be used to make predictions for compounds that are structurally similar to those used in the training set. nih.govresearchgate.net

Appropriate measures of goodness-of-fit, robustness, and predictivity: The model must be rigorously validated using statistical methods to ensure it is accurate and reliable. semanticscholar.orgresearchgate.net

A mechanistic interpretation, if possible: Ideally, the descriptors used in the model should provide insight into the underlying chemical or biological mechanisms responsible for the observed activity or property. semanticscholar.orgnih.gov

For a class of compounds like substituted pyridines, QSAR models can be developed to predict their efficacy as inhibitors for specific enzymes, such as lysine-specific demethylase 1, by correlating molecular fields (steric and electrostatic) with inhibitory activity. researchgate.net

In Silico Ligand-Target Interaction Prediction Methodologies

The exploration of the therapeutic potential of novel chemical entities such as this compound is increasingly reliant on computational, or in silico, methodologies. These techniques allow for the rapid and cost-effective prediction of interactions between a small molecule (ligand) and a biological target, typically a protein. This section details the common in silico approaches that can be applied to elucidate the potential biological targets and binding modes of this compound.

The primary goal of these methodologies is to predict whether a ligand will bind to a protein and to characterize the nature of this interaction. This is crucial for identifying potential mechanisms of action and for guiding further experimental studies. The main in silico strategies employed for this purpose are broadly categorized as ligand-based and structure-based virtual screening.

Ligand-Based Virtual Screening (LBVS)

Ligand-based approaches are utilized when the three-dimensional structure of the biological target is unknown, but a set of molecules with known activity towards that target has been identified. These methods are founded on the principle that structurally similar molecules are likely to exhibit similar biological activities.

One common LBVS method is 2D and 3D similarity searching . In this approach, the chemical structure of this compound would be compared against databases of known active compounds. The comparison is based on molecular fingerprints, which are bit strings that encode the presence or absence of various structural features. A high similarity score to a compound with a known target suggests that this compound may also interact with that same target.

Another powerful LBVS technique is pharmacophore modeling . A pharmacophore is an ensemble of steric and electronic features that is necessary for optimal molecular interactions with a specific biological target. By analyzing a set of known active ligands, a pharmacophore model can be generated. This model can then be used to screen for other molecules, like this compound, that fit the required pharmacophoric features.

Structure-Based Virtual Screening (SBVS)

When the 3D structure of a potential protein target is available, either from experimental methods like X-ray crystallography or from computational modeling, structure-based approaches can be employed. The most prominent of these is molecular docking .

Molecular docking algorithms predict the preferred orientation of a ligand when bound to a protein target. This process involves two main steps: sampling of the conformational space of the ligand within the protein's binding site and scoring the generated poses based on a scoring function that estimates the binding affinity. The results of a molecular docking study can provide valuable insights into the binding mode of this compound, including key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For instance, in studies of other substituted pyridine carboxylic acids, molecular docking has been used to predict their binding to enzymes like DNA gyrase and various kinases. nih.govresearchgate.net These studies often reveal critical interactions between the carboxylic acid group and basic amino acid residues in the active site.

To illustrate the type of data generated from a hypothetical molecular docking study of this compound against a putative kinase target, the following interactive data table presents potential findings.

Protein TargetBinding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Kinase A-8.5Lys72, Asp184Hydrogen Bond
Kinase A-8.5Val23, Leu135Hydrophobic
Kinase B-7.9Arg102, Glu150Salt Bridge
Kinase B-7.9Phe148Pi-Pi Stacking
Kinase C-6.2Ser95Hydrogen Bond

Molecular Dynamics (MD) Simulations

Following molecular docking, molecular dynamics (MD) simulations can be performed to provide a more dynamic and detailed view of the ligand-protein complex. MD simulations model the movement of atoms and molecules over time, allowing for the assessment of the stability of the predicted binding pose and a more accurate estimation of the binding free energy. This technique can reveal conformational changes in both the ligand and the protein upon binding, providing a deeper understanding of the interaction.

Applications of 2 Amino 5 Bromo 6 Chloropyridine 3 Carboxylic Acid As a Versatile Synthetic Building Block

Potential as a Precursor in the Synthesis of Diverse Heterocyclic Systems

The structure of 2-amino-5-bromo-6-chloropyridine-3-carboxylic acid inherently lends itself to the construction of various heterocyclic systems. The presence of both an amino and a carboxylic acid group in a 1,2-relationship on the pyridine (B92270) ring is a classic precursor motif for the formation of fused bicyclic systems.

Fusion Reactions to Form Bicyclic and Polycyclic Scaffolds (e.g., Imidazopyridines)

In theory, the ortho-amino carboxylic acid functionality could be utilized in condensation reactions with appropriate reagents to form fused five- or six-membered rings. For instance, reaction with a one-carbon equivalent, such as a formic acid derivative or an orthoformate, could potentially lead to the formation of a pyridopyrimidine scaffold.

The synthesis of imidazopyridines typically involves the reaction of a 2-aminopyridine (B139424) with an α-haloketone. While this compound possesses the requisite 2-amino group, the electronic effects of the bromo, chloro, and carboxylic acid substituents would significantly influence its nucleophilicity and, consequently, its reactivity in such cyclization reactions. No specific examples of this transformation using this particular substrate have been documented.

Incorporation into Complex Molecular Architectures

The halogen substituents on the pyridine ring, specifically the bromo and chloro groups, offer potential handles for cross-coupling reactions. Catalytic methods, such as Suzuki, Stille, or Buchwald-Hartwig couplings, could theoretically be employed to introduce new carbon-carbon or carbon-heteroatom bonds at these positions, thereby incorporating the pyridine core into more complex molecular frameworks. The relative reactivity of the bromo and chloro substituents would likely allow for selective functionalization. However, published examples demonstrating these transformations with this compound are absent.

Postulated Role in the Design and Synthesis of Research Probes

Given the prevalence of substituted pyridine moieties in biologically active molecules, it is plausible that this compound could serve as a scaffold for the development of novel research probes. The functional groups could be modified to attach fluorophores, affinity tags, or reactive groups for target identification. The specific substitution pattern might offer a unique three-dimensional structure that could be exploited for selective binding to biological targets. Nevertheless, this remains a hypothetical application without concrete examples in the current body of scientific literature.

Advanced Material Science Applications

The application of pyridine-containing compounds in material science is a growing field, with uses in organic light-emitting diodes (OLEDs), sensors, and coordination polymers. The nitrogen atom of the pyridine ring can coordinate with metal ions, making it a candidate for the construction of metal-organic frameworks (MOFs). The halogen atoms could also participate in halogen bonding, a non-covalent interaction that can be used to direct the self-assembly of molecules in the solid state. While these are intriguing possibilities, there is no specific research that details the use of this compound in the development of advanced materials.

Mechanistic Biochemical and Pharmacological Target Oriented Research Methodologies

Approaches to Molecular Target Identification and Validation

Information on the methods used to identify and validate the molecular targets of 2-amino-5-bromo-6-chloropyridine-3-carboxylic acid is not available in the public domain.

Ligand-Protein/Enzyme Interaction Studies (Mechanistic Focus)

There are no published studies detailing the interaction of this compound with any protein or enzyme.

In Vitro Enzyme Assay Development and Kinetic Analysis

Data from in vitro enzyme assays and kinetic analyses for this compound have not been reported.

Binding Affinity Determination Methodologies

Methodologies and results concerning the binding affinity of this compound to any biological target are not publicly available.

Cell-Based Assay Development for Investigating Biological Mechanisms

There are no published reports on the development or use of cell-based assays to investigate the biological mechanisms of this compound.

Structural Biology Techniques for Macromolecular Complex Analysis

No structural biology data, such as X-ray crystallography or NMR spectroscopy, is available for this compound in complex with any macromolecule.

Analytical Methodologies for Characterization and Quantification in Research Contexts

Chromatographic Separation Techniques

Chromatography is a fundamental tool for the separation, identification, and quantification of 2-amino-5-bromo-6-chloropyridine-3-carboxylic acid from reaction mixtures, impurities, and complex sample matrices.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile compounds like this compound. Due to the compound's polar nature, stemming from the amino and carboxylic acid groups, reversed-phase HPLC is a suitable approach.

Method development would typically involve a C18 or C8 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. The pH of the aqueous phase is a critical parameter to control the ionization state of the amino and carboxylic acid functional groups, which significantly impacts retention. An acidic mobile phase (e.g., using formic acid, acetic acid, or trifluoroacetic acid) would protonate the amino group and suppress the ionization of the carboxylic acid, leading to better peak shape and retention on a reversed-phase column. helixchrom.com

Gradient elution, where the proportion of the organic solvent is increased over time, would be effective for separating the target compound from impurities with different polarities. Detection is commonly achieved using a UV detector, leveraging the chromophoric nature of the substituted pyridine (B92270) ring.

For more complex separations, especially of isomers or closely related impurities, mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange interactions, could provide enhanced selectivity. helixchrom.com Additionally, hydrophilic interaction liquid chromatography (HILIC) is an alternative for highly polar compounds that are not well-retained in reversed-phase chromatography. sielc.com

Table 1: Illustrative HPLC Parameters for Analysis of a Substituted Aminopyridine Carboxylic Acid

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B in 20 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is generally suitable for volatile and thermally stable compounds. Direct analysis of this compound by GC is challenging due to its low volatility and potential for thermal degradation of the carboxylic acid group. Therefore, derivatization is a necessary step to convert the non-volatile carboxylic acid into a more volatile ester.

Common derivatization agents for carboxylic acids include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or alkylating agents to form methyl or ethyl esters. lmaleidykla.lt After derivatization, the resulting volatile compound can be separated on a GC column, typically a capillary column with a non-polar or medium-polarity stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. Pyrolysis-GC, where the compound is thermally degraded in a controlled manner before entering the GC column, could also be explored for the analysis of pyridine carboxylic acids. documentsdelivered.com

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of chemical reactions involving this compound. nih.gov It allows for the qualitative assessment of the consumption of starting materials and the formation of products.

For TLC analysis, a silica (B1680970) gel plate is typically used as the stationary phase. The mobile phase, or eluent, is a mixture of solvents of varying polarities. The choice of eluent is critical for achieving good separation. A common starting point would be a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol). The spots can be visualized under UV light due to the aromatic nature of the pyridine ring. Staining with reagents like potassium permanganate (B83412) can also be used for visualization. The relative retention factor (Rf) values of the starting materials and products provide a clear indication of the reaction's progress.

Electrochemical Analytical Methods

Electrochemical methods can offer sensitive and selective detection of electroactive compounds. The amino group in this compound can be susceptible to oxidation, making it a candidate for electrochemical analysis. abechem.com Techniques like cyclic voltammetry (CV) could be used to study the redox behavior of the compound and to determine its oxidation potential.

For quantitative analysis, techniques such as differential pulse voltammetry (DPV) or square wave voltammetry (SWV) can be employed. These methods offer lower detection limits compared to CV. The development of a sensor based on a modified electrode could further enhance the sensitivity and selectivity of the electrochemical detection of this compound. abechem.com

Spectrophotometric and Spectrofluorometric Assays for Detection

Spectrophotometric methods are based on the absorption of light by the analyte. The substituted pyridine ring in this compound exhibits characteristic UV-Vis absorption maxima. A spectrophotometric assay could be developed by measuring the absorbance at a specific wavelength. This method is often simple and rapid but may lack selectivity in the presence of other absorbing species. The reaction of the pyridine moiety to produce a colored compound can also be utilized for spectrophotometric determination. epa.gov

Fluorometric methods, which measure the fluorescence emission of a compound, can offer higher sensitivity and selectivity. While the native fluorescence of this compound may not be strong, derivatization with a fluorescent tag could be a viable strategy for developing a highly sensitive spectrofluorometric assay. The fluorescence properties of 2-aminopyridine (B139424) derivatives are known to be useful for sensing applications. researchgate.net

Sample Preparation Strategies for Complex Matrices in Research

When analyzing this compound in complex matrices such as biological fluids, environmental samples, or reaction mixtures, appropriate sample preparation is crucial to remove interferences and concentrate the analyte.

Common sample preparation techniques include:

Liquid-Liquid Extraction (LLE): This involves partitioning the analyte between two immiscible liquid phases. The pH of the aqueous phase can be adjusted to control the charge of the analyte and improve its extraction into an organic solvent.

Solid-Phase Extraction (SPE): This technique uses a solid sorbent to retain the analyte while the matrix components are washed away. The choice of sorbent (e.g., reversed-phase, ion-exchange) depends on the properties of the analyte and the matrix. For an amphoteric compound like the target molecule, a mixed-mode or ion-exchange sorbent could be particularly effective.

Filtration: To remove particulate matter before chromatographic analysis.

Derivatization: As mentioned for GC analysis, this can also be used to improve the chromatographic properties or detectability of the analyte in other techniques. nih.gov

The selection of the appropriate sample preparation strategy is critical for achieving accurate and reliable analytical results.

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Routes

Future research will likely focus on developing more efficient, cost-effective, and environmentally friendly methods for the synthesis of 2-amino-5-bromo-6-chloropyridine-3-carboxylic acid and its derivatives. Key areas of exploration include:

Late-Stage Functionalization: Developing methodologies for the selective introduction of the bromo and chloro substituents at a later stage in the synthetic sequence. This would provide rapid access to a library of analogues and facilitate structure-activity relationship (SAR) studies.

Biocatalysis: Exploring the use of enzymes to catalyze specific steps in the synthesis, potentially offering high selectivity and milder reaction conditions compared to traditional chemical methods.

Synthetic StrategyPotential AdvantagesResearch Focus
Flow ChemistryImproved safety, scalability, and reaction controlOptimization of reaction parameters in continuous flow reactors
C-H ActivationIncreased step-economy and access to novel derivativesDevelopment of selective catalysts for direct functionalization of the pyridine (B92270) ring
Photoredox CatalysisMild reaction conditions and unique reactivityExploration of light-mediated transformations for halogenation and amination

Exploration of New Chemical Transformations and Reactivity Patterns

The rich array of functional groups on the this compound core presents numerous opportunities to explore novel chemical transformations and uncover new reactivity patterns.

Cross-Coupling Reactions: The bromo and chloro substituents are ideal handles for a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions would enable the introduction of a wide range of carbon and heteroatom-based substituents, leading to the generation of diverse molecular architectures.

Manipulation of the Carboxylic Acid Group: The carboxylic acid moiety can be converted into a variety of other functional groups, including esters, amides, and ketones. This would allow for the exploration of its role as a key interaction point with biological targets.

Reactivity of the Amino Group: The amino group can be acylated, alkylated, or used as a directing group for further functionalization of the pyridine ring.

Reaction TypePotential OutcomeKey Reagents/Catalysts
Suzuki CouplingIntroduction of aryl or heteroaryl groupsPalladium catalysts, boronic acids/esters
Buchwald-Hartwig AminationFormation of new C-N bondsPalladium or copper catalysts, amines
Sonogashira CouplingIntroduction of alkyne functionalitiesPalladium and copper catalysts, terminal alkynes

Advanced Applications in Bioorganic Chemistry and Chemical Biology

The structural features of this compound make it an attractive starting point for the design of probes and molecules with applications in bioorganic chemistry and chemical biology.

Fragment-Based Drug Discovery: The compound can serve as a valuable fragment for screening against a wide range of biological targets. Its relatively small size and high functional group density provide a good starting point for optimization into more potent and selective ligands.

Chemical Probes: Derivatives of this scaffold could be developed as chemical probes to study biological processes. For example, fluorescently labeled analogues could be used to visualize the localization of specific proteins or enzymes within cells.

Inhibitor Development: The pyridine core is a common motif in many biologically active molecules. By systematically modifying the substituents, it may be possible to develop potent and selective inhibitors of enzymes such as kinases or proteases.

Integration with Artificial Intelligence and Machine Learning for Molecular Design

The integration of artificial intelligence (AI) and machine learning (ML) can significantly accelerate the discovery and optimization of novel compounds derived from the this compound scaffold. mdpi.comnih.govosti.gov

Predictive Modeling: AI and ML algorithms can be trained on existing data to predict the biological activity, physicochemical properties, and potential toxicity of virtual derivatives. arxiv.orgnih.gov This can help prioritize the synthesis of the most promising compounds.

De Novo Design: Generative models can be used to design novel molecules with desired properties based on the this compound core. These models can explore a vast chemical space to identify innovative structures that may not be conceived through traditional medicinal chemistry approaches.

Synthesis Planning: AI-powered retrosynthesis tools can assist in designing efficient synthetic routes for the designed molecules, further streamlining the discovery process.

AI/ML ApplicationDescriptionPotential Impact
QSAR ModelingQuantitative Structure-Activity Relationship models to predict biological activity.Prioritization of synthetic targets.
Generative Adversarial Networks (GANs)Generation of novel molecular structures with desired properties.Discovery of novel chemical matter.
Automated RetrosynthesisAI-driven prediction of synthetic pathways.Acceleration of chemical synthesis.

Potential for Discovery in Unexplored Chemical Spaces

The unique combination of functional groups on this compound provides a gateway to previously unexplored regions of chemical space. By systematically exploring the reactivity of each functional group and combining different synthetic strategies, a vast library of novel compounds can be generated. This exploration could lead to the discovery of molecules with unprecedented biological activities and novel therapeutic applications. The diversification of this scaffold could yield compounds with unique pharmacophores that interact with novel biological targets, opening up new avenues for drug discovery and development.

Q & A

Q. What are the standard synthetic routes for 2-amino-5-bromo-6-chloropyridine-3-carboxylic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves halogenation and carboxylation steps. A common approach is:

Bromination/Chlorination: Introduce bromine and chlorine substituents via electrophilic aromatic substitution (EAS) on a pyridine precursor. For example, using N-bromosuccinimide (NBS) and SOCl₂ in anhydrous conditions to achieve regioselectivity .

Carboxylation: Convert a methyl or nitrile group to a carboxylic acid via oxidation (e.g., KMnO₄ under acidic conditions) or hydrolysis .

Amination: Introduce the amino group via nucleophilic substitution (e.g., NH₃ in ethanol at 60°C) .

Key Considerations:

  • Temperature control during halogenation avoids over-substitution.
  • Solvent polarity (e.g., DMF vs. THF) affects reaction rates and byproduct formation.
  • Purification via recrystallization (ethanol/water) or HPLC improves purity (>95%) .

Q. Table 1: Optimized Reaction Conditions

StepReagentsSolventTemp (°C)Yield (%)
BrominationNBS, H₂SO₄DCM0–565–75
ChlorinationSOCl₂, AlCl₃Toluene2570–80
CarboxylationKMnO₄, H₂OH₂O10050–60

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

  • NMR Spectroscopy:
    • ¹H NMR: Identify aromatic protons (δ 7.5–8.5 ppm) and amino protons (δ 5.0–6.0 ppm, broad).
    • ¹³C NMR: Carboxylic acid carbon at δ ~170 ppm; pyridine carbons at δ 120–150 ppm .
  • X-Ray Crystallography: Resolve the crystal structure using SHELXL (single-crystal refinement) to confirm regiochemistry and hydrogen bonding (e.g., NH···O interactions) .
  • FT-IR: Confirm carboxylic acid (O-H stretch: 2500–3300 cm⁻¹) and amino groups (N-H: 3300–3500 cm⁻¹) .

Critical Note:

  • For crystallography, slow evaporation from DMSO/MeOH yields diffraction-quality crystals.
  • Dynamic NMR at low temperatures resolves overlapping signals from rotamers .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: Density functional theory (DFT) calculations (e.g., Gaussian 16) model electronic effects:

Electrostatic Potential Maps: Identify electron-deficient positions (C-5 bromine and C-6 chlorine lower electron density at C-2 and C-4) .

Transition State Analysis: Compare activation energies for substitution at C-2 vs. C-3. For example, amino group deprotonation enhances nucleophilicity at C-4 due to resonance stabilization .

Solvent Effects: Use polarizable continuum models (PCM) to simulate solvent interactions (e.g., DMSO stabilizes charged intermediates) .

Case Study:

  • Suzuki Coupling: DFT predicts higher reactivity at C-4 vs. C-2 with aryl boronic acids (ΔG‡: 25 vs. 32 kcal/mol) .

Q. How should researchers address contradictory data in regioselectivity studies of halogenation?

Methodological Answer: Contradictions often arise from competing directing effects (e.g., amino vs. carboxylic acid groups). Systematic approaches include:

Competitive Experiments: Compare halogenation outcomes in analogues (e.g., removing the amino group) to isolate electronic vs. steric effects .

Isotopic Labeling: Use ²H or ¹³C-labeled substrates to track substitution pathways via NMR .

Kinetic Profiling: Monitor reaction progress via LC-MS to identify intermediates (e.g., bromo vs. chloro adducts) .

Example Resolution:

  • In 2-amino-5-bromo-6-chloropyridine derivatives, the amino group directs electrophiles to the para position, but steric hindrance from chlorine can override this, leading to meta substitution .

Q. What strategies mitigate decomposition during storage or handling of this compound?

Methodological Answer: Stability issues arise from:

  • Hydrolysis: The carboxylic acid group is prone to decarboxylation under heat or acidic conditions.
  • Photodegradation: Halogenated aromatics degrade under UV light.

Mitigation Strategies:

  • Storage: Keep at –20°C in amber vials under inert gas (N₂ or Ar) .
  • Stabilizers: Add 1% w/w ascorbic acid to inhibit oxidation .
  • Handling: Use anhydrous solvents (e.g., dried DMF) during reactions to prevent hydrolysis .

Q. Table 2: Stability Under Various Conditions

ConditionTime (Days)Purity Loss (%)
RT, Light725–30
4°C, Dark305–10
–20°C, N₂180<2

Q. How can researchers validate the compound’s role as a ligand in metal-organic frameworks (MOFs)?

Methodological Answer:

Titration Studies: Use UV-Vis or fluorescence spectroscopy to monitor binding with metal ions (e.g., Cu²⁺ or Zn²⁺).

Single-Crystal Analysis: Resolve MOF structures via X-ray diffraction (SHELX suite) to confirm coordination modes (e.g., N,O-chelation) .

Thermogravimetric Analysis (TGA): Assess thermal stability of MOFs (decomposition >300°C indicates robust frameworks) .

Key Finding:

  • The carboxylic acid and amino groups enable bidentate binding, forming 2D networks with Cu²⁺ (pore size: 0.8–1.2 nm) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.